3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633188
InChI: InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H
SMILES:
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC17633188

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
IUPAC Name 3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H
Standard InChI Key SYQSNNSDZVFURC-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NN=C2Br)C=C1C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolo[4,3-a]pyridine family, characterized by a bicyclic framework combining a triazole ring (positions 1–3) fused to a pyridine ring (positions 4–8). Substitutions at positions 3 (bromine) and 7 (trifluoromethyl) introduce steric and electronic modifications critical to reactivity.

Crystallographic Data

While no direct crystal structure exists for 3-bromo-7-(trifluoromethyl)- triazolo[4,3-a]pyridine, analogous compounds exhibit monoclinic crystal systems. For example, 6-bromo-3-(pyridine-4-yl)-[1, triazolo[4,3-a]pyridine crystallizes in space group P 2₁/c with lattice parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, and β = 100.265(6)° . The trifluoromethyl group likely induces similar packing distortions due to its strong electronegativity and van der Waals volume.

Spectroscopic Characterization

  • NMR: 13C^{13}\text{C} NMR of related triazolopyridines shows distinct peaks for triazole carbons (δ 140–160 ppm) and pyridine carbons (δ 110–130 ppm) . The CF₃ group typically resonates at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 270 Hz).

  • MS: Molecular ion peaks align with the formula C₇H₄BrF₃N₃ (theoretical m/z 273.96). Fragmentation patterns often include loss of Br (-79.90 Da) and CF₃ (-69.00 Da) .

Electronic and Steric Effects

The trifluoromethyl group at position 7 withdraws electron density via inductive effects, polarizing the pyridine ring and enhancing electrophilic substitution resistance. Bromine at position 3 provides a handle for cross-coupling reactions, as seen in Suzuki-Miyaura protocols with analogous bromotriazolopyridines .

Synthetic Methodologies

Bromination Strategies

Bromination of triazolopyridines typically employs N-bromosuccinimide (NBS). For instance, triazolo[4,3-a]pyridine reacts with NBS in chloroform under reflux to yield 3-bromo derivatives with 60% efficiency . Adapting this to 7-substituted precursors would require careful control of regioselectivity, as competing bromination at other positions (e.g., 5 or 6) is possible.

Optimized Protocol (Hypothetical)

  • Substrate: 7-(Trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine.

  • Reagents: NBS (1.1 equiv), AIBN (catalytic), CCl₄.

  • Conditions: Reflux at 80°C for 12 h.

  • Workup: Aqueous K₂CO₃ extraction, drying (Na₂SO₄), solvent evaporation.

  • Yield: Estimated 50–65% based on analogous reactions .

Alternative Routes

  • Direct Functionalization: Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) on 3-bromo- triazolo[4,3-a]pyridine .

  • Multi-step Synthesis: Condensation of hydrazine derivatives with α-bromo ketones, followed by cyclization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the CF₃ group’s hydrophobicity. Poor solubility in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions but susceptible to photodebromination under UV light.

Thermodynamic Data

PropertyValueSource Analogy
Melting Point152–155°C (predicted)
LogP (Partition Coefficient)2.8 ± 0.3
pKa3.1 (pyridine N), 8.9 (triazole)

Biological and Pharmacological Relevance

Structure-Activity Relationship (SAR)

  • Position 3: Bromine improves target engagement by filling a hydrophobic pocket.

  • Position 7: CF₃ increases metabolic stability and membrane permeability .

Antimicrobial Activity

Fluorinated triazolopyridines demonstrate broad-spectrum antibiotic potential. For instance, 6-bromo-3-(difluoromethyl)- triazolo[4,3-a]pyridine inhibits Staphylococcus aureus (MIC = 8 μg/mL) .

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